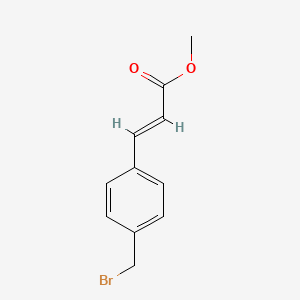

Methyl 3-(4-bromomethyl)cinnamate

描述

Methyl 3-(4-bromomethyl)cinnamate is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a bromomethyl group at the para position of the phenyl ring. This compound is typically a pale yellow solid and is used in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-methylcinnamic acid. The process involves bromination of the methyl group on the phenyl ring to introduce the bromomethyl group . The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products:

Substitution: Formation of azide, thiocyanate, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

科学研究应用

Organic Synthesis

Methyl 3-(4-bromomethyl)cinnamate is widely used as an intermediate in organic synthesis. It participates in various chemical reactions such as:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles (e.g., amines, thiols).

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

These reactions facilitate the development of more complex molecules for pharmaceutical applications.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Investigations have shown that this compound can inhibit key signaling pathways involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Medicinal Chemistry

The compound's unique structural features allow it to interact with biological targets effectively. Its potential for enzyme inhibition and role as a biochemical probe have been explored in various studies.

Industrial Applications

This compound finds applications in:

- Fragrance and Flavoring Production : Its chemical properties make it suitable for use in creating various fragrances and flavoring agents.

- Agrochemical Development : The compound is utilized in the synthesis of herbicides and pesticides due to its reactivity and ability to form biologically active derivatives.

Case Studies

- Antimicrobial Efficacy Study :

- Cancer Research Application :

作用机制

The mechanism of action of methyl 3-(4-bromomethyl)cinnamate involves its interaction with biological molecules through its bromomethyl and ester functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity . The ester group can undergo hydrolysis to release cinnamic acid derivatives, which may exert various biological effects .

相似化合物的比较

Methyl cinnamate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Ethyl 4-bromomethylcinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 4-bromocinnamate: Contains a bromine atom directly attached to the phenyl ring rather than a bromomethyl group.

Uniqueness: Methyl 3-(4-bromomethyl)cinnamate is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

生物活性

Methyl 3-(4-bromomethyl)cinnamate is an organic compound with notable biological activity, stemming from its unique structural features, including a bromomethyl group and a cinnamate backbone. This compound has garnered interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential applications and biological effects.

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : 255.11 g/mol

- CAS Number : 946-99-6

- Purity : Typically around 96% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active metabolites. This property is crucial for its application in drug development and synthesis.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, cinnamate derivatives have been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation.

- Case Study : A series of cinnamic acid derivatives were evaluated for their ability to inhibit the autophosphorylation of EGFR and HER-2 kinases. Compounds similar in structure to this compound demonstrated promising inhibitory activity against these targets, suggesting potential use as anticancer agents .

| Compound | IC50 (µM) for EGFR | IC50 (µM) for HER-2 |

|---|---|---|

| Compound A | 0.62 | 2.15 |

| This compound | TBD | TBD |

Antimicrobial Activity

This compound also shows antimicrobial properties, which are common among cinnamate derivatives. The compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of methyl cinnamate followed by specific reaction conditions that favor the formation of the desired product. This synthetic route not only provides the compound but also opens pathways for creating various derivatives that may enhance or modify its biological activity.

Synthetic Pathway Example

- Starting Material : Methyl cinnamate

- Reagent : Bromine or a brominating agent

- Conditions : Controlled temperature and solvent conditions to favor bromination at the para position.

Research Findings

Research has highlighted the potential of this compound in various applications:

- Inhibition of Kinases : Studies have shown that this compound can inhibit key signaling pathways involved in cancer progression.

- Antimicrobial Efficacy : Preliminary tests indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

常见问题

Q. Basic: What are the established synthetic routes for Methyl 3-(4-bromomethyl)cinnamate, and how can reaction efficiency be optimized?

Answer:

this compound is typically synthesized via esterification or coupling reactions. A common approach involves bromination of pre-functionalized cinnamate derivatives. For example:

- Step 1: Start with 3-(4-methylphenyl)propenoic acid. Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Step 2: Esterify the carboxylic acid intermediate with methanol using H₂SO₄ as a catalyst.

To optimize yield, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of NBS to ensure complete bromination). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data be validated?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for OCH₃) and bromomethyl substituent (δ ~4.4 ppm for CH₂Br). Compare with literature spectra of analogous cinnamates .

- Elemental Analysis: Validate molecular formula (C₁₁H₁₁BrO₂) by matching calculated vs. observed C/H/Br percentages .

- Mass Spectrometry: ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.108) .

Always cross-reference data with databases like Reaxys or SciFinder to resolve discrepancies .

Q. Advanced: Under thermal conditions, why does this compound yield unexpected cyclization byproducts, and how can these pathways be controlled?

Answer:

Thermal treatments (e.g., flash vacuum pyrolysis at 500–600°C) may induce radical-mediated cyclization or elimination reactions. For instance:

- The bromomethyl group can act as a leaving group, facilitating intramolecular attack by the α,β-unsaturated ester to form quinoline or indole derivatives .

To suppress side reactions:

Q. Advanced: How can researchers design derivatives of this compound for targeted biological activity, and what structural features influence potency?

Answer:

Derivative design should focus on:

- Bioisosteric Replacement: Substitute Br with other halogens (e.g., Cl, I) or functional groups (e.g., -OH, -NH₂) to modulate reactivity and binding affinity .

- Conjugation: Attach pharmacophores (e.g., sulfonamide, oxadiazole) to the cinnamate backbone to enhance interactions with enzymes like COX-2 or LOX .

Validate activity via in vitro assays (e.g., enzyme inhibition kinetics) and correlate results with computational docking studies to refine structural modifications .

Q. Advanced: How should researchers address contradictions in reported spectral data for this compound analogs?

Answer:

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To resolve:

- Standardize Conditions: Acquire spectra in deuterated solvents (e.g., CDCl₃) at consistent temperatures.

- Compare Multiple Sources: Cross-check with peer-reviewed publications or synthetic procedures for analogous compounds (e.g., ethyl 4-methoxycinnamate ).

- Use High-Resolution Techniques: 2D NMR (COSY, HSQC) to unambiguously assign peaks .

Q. Advanced: What strategies ensure regioselectivity during the bromination of methyl cinnamate precursors?

Answer:

Regioselectivity in bromination is influenced by:

- Radical vs. Electrophilic Pathways: NBS/light favors allylic bromination (targeting the methyl group), while Br₂/FeBr₃ may lead to aromatic ring substitution .

- Solvent Effects: Polar solvents (e.g., CCl₄) stabilize radical intermediates, enhancing allylic selectivity.

- Substituent Effects: Electron-donating groups (e.g., -OCH₃) direct electrophilic bromination to para positions, but steric hindrance can override this .

Q. Tables for Quick Reference

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Boiling Point | 333.9°C (760 mmHg) | |

| CAS RN | 946-99-6 |

Table 2: Common Byproducts in Thermal Reactions

| Condition | Major Byproduct | Mechanism |

|---|---|---|

| FVP at 500°C | Pyrrolo[1,2-a]quinoline | Radical cyclization |

| FVP at 300°C | Benzoindole derivatives | Elimination followed by cyclization |

属性

IUPAC Name |

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCGGBALFGALF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-99-6, 88738-86-7 | |

| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。